molecular formula C12H10N2O3 B13069705 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid

3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid

Cat. No.: B13069705
M. Wt: 230.22 g/mol
InChI Key: UWCANNLTGGXEIC-UHFFFAOYSA-N
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Description

3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid typically involves the reaction of 4-methylpyrimidine with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chloropyrimidin-2-yl)oxy)benzoic acid
  • 3-((4-Fluoropyrimidin-2-yl)oxy)benzoic acid
  • 3-((4-Methoxypyrimidin-2-yl)oxy)benzoic acid

Uniqueness

3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl group on the pyrimidine ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-(4-methylpyrimidin-2-yl)oxybenzoic acid

InChI

InChI=1S/C12H10N2O3/c1-8-5-6-13-12(14-8)17-10-4-2-3-9(7-10)11(15)16/h2-7H,1H3,(H,15,16)

InChI Key

UWCANNLTGGXEIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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